Methyl 2-chloroisonicotinate 1-oxide
Overview
Description
Methyl 2-chloroisonicotinate 1-oxide is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of isonicotinic acid and features a chlorine atom and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloroisonicotinate 1-oxide typically involves the chlorination of isonicotinic acid derivatives. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride in toluene, followed by oxidation to introduce the 1-oxide group . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroisonicotinate 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
Methyl 2-chloroisonicotinate 1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloroisonicotinate 1-oxide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloroisonicotinate: Lacks the 1-oxide group but shares similar reactivity.
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate: Contains a trifluoromethyl group, offering different chemical properties.
Methyl 5-amino-2-chloroisonicotinate: Features an amino group, which can participate in additional types of reactions.
Uniqueness
Methyl 2-chloroisonicotinate 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-chloro-1-oxidopyridin-1-ium-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTVLBKJSLNYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=[N+](C=C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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